molecular formula C6H7ClO2S2 B1426151 3,5-Dimethylthiophene-2-sulfonyl chloride CAS No. 1314938-98-1

3,5-Dimethylthiophene-2-sulfonyl chloride

Cat. No. B1426151
M. Wt: 210.7 g/mol
InChI Key: JHUTXKZCJRHIMV-UHFFFAOYSA-N
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Description

“3,5-Dimethylthiophene-2-sulfonyl chloride” is a chemical compound with the molecular formula C6H7ClO2S2 . It has a molecular weight of 210.7 g/mol .


Molecular Structure Analysis

The molecular structure of “3,5-Dimethylthiophene-2-sulfonyl chloride” is represented by the formula C6H7ClO2S2 . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational analysis was not found in the available resources.


Chemical Reactions Analysis

While specific chemical reactions involving “3,5-Dimethylthiophene-2-sulfonyl chloride” were not found in the available resources, thiophene derivatives are known to participate in a variety of chemical reactions . These include condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

Chemical Synthesis and Drug Design

3,5-Dimethylthiophene-2-sulfonyl chloride is a compound that finds its applications in the field of chemical synthesis, serving as a key intermediate in the preparation of various chemical entities. In the study of novel drug designing for dual inhibitors as anti-inflammatory agents, the thiophene moiety, a pi excess five-membered heterocycle, has been highlighted for its significant research interest due to the therapeutic utility of the template as a useful drug molecular scaffolding. This highlights the relevance of compounds like 3,5-dimethylthiophene-2-sulfonyl chloride in the synthesis and pharmacological evaluation of potential therapeutic agents, particularly in the context of anti-inflammatory drug development (Pillai et al., 2003).

Methodological Applications in Analytical Chemistry

In another application, a method for the quantitation of iodothyronines in body tissues and fluids using high-performance liquid chromatography (HPLC) has been developed. This method involves the use of sulfonyl chloride derivatives for the separation and quantitation of iodotyrosines and iodothyronines from animal tissues. The process includes reacting tissue extracts with a sulfonyl chloride derivative, similar in functionality to 3,5-dimethylthiophene-2-sulfonyl chloride, to determine their content by HPLC utilizing fluorimetric detection. This illustrates the utility of such compounds in analytical methodologies, enhancing sensitivity and specificity in the quantitation of biologically significant molecules (Hendrich et al., 1992).

properties

IUPAC Name

3,5-dimethylthiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2S2/c1-4-3-5(2)10-6(4)11(7,8)9/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUTXKZCJRHIMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylthiophene-2-sulfonyl chloride

CAS RN

1314938-98-1
Record name 3,5-dimethylthiophene-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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